molecular formula C14H12N4O3S2 B12222180 N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B12222180
M. Wt: 348.4 g/mol
InChI Key: AINBBRFKHVXPNB-UHFFFAOYSA-N
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Description

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyridine intermediates. One common method involves the reaction of 2-aminobenzothiazole with methylsulfonyl chloride to form the methylsulfamoyl derivative. This intermediate is then reacted with pyridine-3-carboxylic acid under amidation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it may inhibit key enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is unique due to the presence of both the benzothiazole and pyridine rings, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C14H12N4O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N4O3S2/c1-15-23(20,21)10-4-5-11-12(7-10)22-14(17-11)18-13(19)9-3-2-6-16-8-9/h2-8,15H,1H3,(H,17,18,19)

InChI Key

AINBBRFKHVXPNB-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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